4'-Bromo-3-(2,6-dimethylphenyl)propiophenone

Catalog No.
S771381
CAS No.
898754-67-1
M.F
C17H17BrO
M. Wt
317.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Bromo-3-(2,6-dimethylphenyl)propiophenone

CAS Number

898754-67-1

Product Name

4'-Bromo-3-(2,6-dimethylphenyl)propiophenone

IUPAC Name

1-(4-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one

Molecular Formula

C17H17BrO

Molecular Weight

317.2 g/mol

InChI

InChI=1S/C17H17BrO/c1-12-4-3-5-13(2)16(12)10-11-17(19)14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3

InChI Key

ZUQKXOQYKGRVMF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)Br

4'-Bromo-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17BrOC_{17}H_{17}BrO and a molecular weight of approximately 317.22 g/mol. This compound is a derivative of propiophenone, characterized by a bromine atom at the 4' position and two methyl groups at the 2 and 6 positions of the phenyl ring. Its unique structural features contribute to its distinct chemical properties, making it valuable in various fields of research, particularly in organic synthesis and pharmaceutical development .

There is no current information available regarding a specific mechanism of action for 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone in biological systems.

As with most brominated aromatic compounds, 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone should be handled with care due to potential hazards, including:

  • Skin and eye irritation: Bromine can react with tissues, causing irritation.
  • Susceptibility to decomposition: Under certain conditions, the compound may decompose, releasing hazardous fumes.
  • Potential for environmental impact: Brominated compounds can be persistent organic pollutants depending on their structure.

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
  • Oxidation Reactions: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction Reactions: The ketone functional group can undergo reduction to form alcohols.
  • Coupling Reactions: It is capable of participating in Suzuki–Miyaura coupling reactions, which are vital for forming carbon-carbon bonds.

These reactions are influenced by the electronic and steric properties imparted by the bromine and methyl substituents.

The synthesis of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone typically involves multi-step organic reactions. A common method includes:

  • Bromination: The starting material, 3-(2,6-dimethylphenyl)propiophenone, is dissolved in a solvent like glacial acetic acid.
  • Controlled Addition of Bromine: Bromine is added dropwise under controlled temperature conditions to ensure selective bromination at the 4' position .

In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity. Techniques such as continuous flow reactors and advanced catalytic systems are often employed to enhance production efficiency.

4'-Bromo-3-(2,6-dimethylphenyl)propiophenone has various applications across multiple fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Research: The compound is explored for its potential use in developing new drugs and therapeutic agents.
  • Material Science: It is utilized in creating novel materials with specific properties.
  • Chemical Biology: The compound can be employed to study biological processes and molecular interactions.

Although detailed interaction studies on 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone are not extensively documented, its structural features suggest that it may interact with various biological targets. Research on similar halogenated aromatic ketones indicates that they can exhibit significant biological activity through mechanisms such as receptor binding or enzyme inhibition. Further studies would be necessary to elucidate these interactions specifically for this compound .

Several compounds share structural similarities with 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-(2,4-dimethylphenyl)-3'-chloropropiophenoneContains chlorine instead of bromineDifferent halogen affects reactivity
4-Bromo-3-(2,4-dimethylphenyl)-3'-iodopropiophenoneContains iodine instead of bromineIodine's larger size may influence interactions
4-Bromo-3-(2,4-dimethylphenyl)-3'-methoxypropiophenoneContains a methoxy group instead of halogensAlters electronic properties significantly

The uniqueness of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone lies in its combination of both bromine and two methyl groups on the phenyl ring. This specific substitution pattern imparts distinct chemical properties such as enhanced reactivity and stability compared to other similar compounds.

Molecular Structure

Chemical Formula (C17H17BrO) and Molecular Weight (317.2 g/mol)

4'-Bromo-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17BrO and a molecular weight of 317.22 g/mol [1] [2]. This compound represents a derivative of propiophenone, characterized by the presence of a bromine atom at the 4' position of the phenyl ring and two methyl groups at the 2 and 6 positions of the dimethylphenyl moiety . The International Union of Pure and Applied Chemistry name for this compound is 1-(4-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one [1]. The compound is registered under Chemical Abstracts Service number 898754-67-1 [2] [4].

The molecular structure features a central propanone backbone that bridges two aromatic ring systems [1]. The brominated phenyl ring system contributes significantly to the compound's electronic properties through the electron-withdrawing nature of the bromine substituent . The dimethylphenyl group provides steric hindrance and electron-donating effects that influence the overall reactivity profile of the molecule .

PropertyValueReference
Molecular FormulaC17H17BrO [1]
Molecular Weight317.22 g/mol [1] [2]
Chemical Abstracts Service Number898754-67-1 [2]
International Union of Pure and Applied Chemistry Name1-(4-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one [1]

Conformational Analysis

The conformational behavior of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone is influenced by the rotational freedom around the carbon-carbon bonds in the propyl chain and the orientation of the aromatic rings relative to the carbonyl group [7]. The presence of the bulky 2,6-dimethylphenyl substituent creates significant steric interactions that restrict certain conformational arrangements . These steric effects are particularly pronounced due to the ortho-positioned methyl groups, which can adopt various orientations relative to the propanone chain [8].

The electronic effects of the bromine substituent at the para position of the phenyl ring contribute to the stabilization of certain conformers through resonance interactions with the carbonyl group [9]. The electron-withdrawing nature of bromine enhances the electrophilic character of the carbonyl carbon, which influences the preferred conformational states of the molecule . Computational studies on similar brominated aromatic ketones suggest that the most stable conformations typically feature the carbonyl group coplanar with the brominated aromatic ring to maximize conjugation effects [9].

The rotational barriers around the carbon-carbon bonds in the propyl chain are expected to be relatively low, allowing for dynamic conformational interchange at room temperature [10]. However, the presence of the sterically demanding dimethylphenyl group may introduce conformational preferences that favor extended conformations to minimize unfavorable steric interactions .

Crystal Structure and Solid-State Properties

The crystal structure of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone has not been extensively characterized in the available literature, though studies on related brominated propiophenone derivatives provide insights into expected solid-state behavior [9]. The molecular packing in the crystalline state is likely influenced by intermolecular interactions including halogen bonding involving the bromine atom, weak hydrogen bonding interactions, and π-π stacking between aromatic rings .

The presence of the bromine substituent is expected to contribute to the formation of halogen bonds with electron-rich regions of neighboring molecules in the crystal lattice [12]. Such interactions are common in brominated aromatic compounds and can significantly influence crystal packing arrangements and thermal stability [9]. The bulky dimethylphenyl group may introduce packing inefficiencies that affect the density and mechanical properties of the crystalline material .

Studies on similar propiophenone derivatives suggest that the solid-state structure may exhibit polymorphism, with different crystal forms showing variations in melting points and other physical properties [13]. The intermolecular interactions in the solid state are expected to be dominated by van der Waals forces, with additional contributions from weak electrostatic interactions due to the polar carbonyl group [14].

Physical and Thermodynamic Properties

Melting and Boiling Points

Specific melting and boiling point data for 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone are not readily available in the current literature. However, comparative analysis with structurally related compounds provides reasonable estimates for these thermal properties [15] [13]. The parent compound propiophenone exhibits a melting point of 18.6°C and a boiling point of 218.0°C at 760 mmHg [13] [16]. The introduction of the bromine substituent and the dimethylphenyl group is expected to significantly increase both melting and boiling points due to increased molecular weight and enhanced intermolecular interactions .

Similar brominated aromatic ketones, such as 4'-bromovalerophenone, demonstrate boiling points around 282°C, indicating that the presence of bromine substantially elevates the boiling point compared to non-halogenated analogs . The additional steric bulk from the dimethylphenyl group is anticipated to further increase these thermal transition temperatures . For comparison, 3'-chloropropiophenone exhibits a melting point range of 45-47°C, suggesting that the brominated analog with additional methyl substitution would likely have a higher melting point [15].

CompoundMelting Point (°C)Boiling Point (°C)Reference
Propiophenone18.6218.0 [13] [16]
3'-Chloropropiophenone45-47246.8 [15]
4'-Bromovalerophenone-282.3
4'-Bromo-3-(2,6-dimethylphenyl)propiophenoneEstimated: 60-80Estimated: 290-310Extrapolated

Solubility Profile

The solubility characteristics of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone are influenced by its molecular structure, which combines hydrophobic aromatic regions with a polar carbonyl group [17]. Similar to other propiophenone derivatives, this compound is expected to be insoluble in water due to its predominantly hydrophobic nature and substantial molecular size [13] [16]. The presence of the bromine atom further reduces water solubility by increasing the hydrophobic character of the molecule [12].

The compound is anticipated to be soluble in organic solvents, particularly those of moderate to low polarity [13]. Based on the solubility behavior of related brominated aromatic ketones, good solubility is expected in solvents such as dichloromethane, chloroform, acetone, and ethanol . The dimethylphenyl substituent may enhance solubility in non-polar solvents through increased hydrophobic interactions .

Studies on brominated phenolic compounds indicate that the introduction of bromine substituents generally decreases water solubility while maintaining or enhancing solubility in organic media [12]. The logarithm of the octanol-water partition coefficient for similar brominated aromatic compounds typically ranges from 3 to 5, indicating significant lipophilicity [12].

Solvent TypeExpected SolubilityBasis for Estimation
WaterInsolubleHydrophobic aromatic structure [13] [12]
EthanolSolubleModerate polarity compatibility
DichloromethaneHighly SolubleNon-polar aromatic affinity
AcetoneSolubleKetone-ketone interactions [13]
HexaneModerately SolubleAromatic π-interactions

Density and Viscosity Parameters

Density and viscosity data for 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone are not explicitly reported in the available literature. However, estimates can be derived from the physical properties of structurally analogous compounds and general trends observed in brominated aromatic ketones [13]. The density of propiophenone is reported as 1.0087 g/mL at 25°C [13]. The incorporation of a bromine atom, which has a significantly higher atomic mass than hydrogen, is expected to increase the density substantially .

For comparison, 4'-bromovalerophenone exhibits a density of 1.31 g/cm³, demonstrating the significant density increase associated with bromine substitution . The additional methyl groups in the dimethylphenyl moiety contribute modestly to the overall density due to their relatively low atomic masses [17]. Based on these considerations, the density of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone is estimated to be in the range of 1.25-1.35 g/cm³ .

Viscosity parameters for aromatic ketones are influenced by molecular size, shape, and intermolecular interactions [17]. The presence of the bromine substituent and the bulky dimethylphenyl group are expected to increase viscosity compared to simpler propiophenone derivatives due to enhanced intermolecular friction and reduced molecular mobility [14]. The rotational freedom around the propyl chain may provide some degree of conformational flexibility that moderates viscosity increases [10].

PropertyEstimated ValueReference CompoundReference
Density (g/cm³)1.25-1.354'-Bromovalerophenone: 1.31
Refractive Index1.54-1.564'-Bromovalerophenone: 1.5418
Viscosity (cP)15-25 (estimated)Based on molecular structure [14] [17]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone through characteristic chemical shifts and coupling patterns [18] [19]. In proton Nuclear Magnetic Resonance spectroscopy, the aromatic protons are expected to appear in the characteristic downfield region between 7.0-8.0 parts per million [18]. The brominated phenyl ring protons typically exhibit a distinctive pattern with two sets of equivalent protons due to the para-substitution pattern [19].

The dimethylphenyl aromatic protons appear as a complex multiplet in the aromatic region, with the two ortho-methyl groups showing characteristic chemical shifts around 2.2-2.4 parts per million [19]. The propyl chain protons exhibit distinct patterns, with the methylene group adjacent to the carbonyl appearing as a triplet around 3.0-3.2 parts per million due to coupling with the adjacent methylene group [19]. The methylene group attached to the dimethylphenyl ring typically resonates around 2.8-3.0 parts per million [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon at approximately 200 parts per million, characteristic of aromatic ketones [18]. The aromatic carbons appear in the range of 120-140 parts per million, with the brominated carbon showing a distinctive downfield shift due to the electron-withdrawing effect of bromine [19]. The methyl carbons of the dimethylphenyl group resonate around 20-22 parts per million .

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Brominated Aromatic H7.5-7.8doublet2H
Other Aromatic H (Br-ring)7.1-7.4doublet2H
Dimethylphenyl Aromatic H6.8-7.2multiplet3H
CH₂-CO3.0-3.2triplet2H
CH₂-Ar2.8-3.0triplet2H
Methyl groups2.2-2.4singlet6H

Infrared and Raman Spectroscopy

Infrared spectroscopy of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone exhibits characteristic absorption bands that provide definitive structural identification [20] [21]. The carbonyl stretching vibration appears as an intense absorption band around 1680-1690 cm⁻¹, which is typical for aromatic ketones where conjugation with the benzene ring lowers the frequency compared to aliphatic ketones [20] [22]. This represents a shift from the typical ketone carbonyl frequency of 1715 cm⁻¹ due to the electron-delocalization between the carbonyl group and the aromatic π-system [21].

The aromatic carbon-carbon stretching vibrations appear in the region 1450-1600 cm⁻¹, with multiple bands corresponding to the different aromatic ring systems present in the molecule [23] [20]. The carbon-hydrogen stretching vibrations of the aromatic rings produce characteristic absorptions in the 3000-3100 cm⁻¹ region [23]. The aliphatic carbon-hydrogen stretching vibrations of the methyl groups and propyl chain appear in the 2800-3000 cm⁻¹ region [21].

The carbon-bromine stretching vibration typically appears as a medium intensity band around 500-600 cm⁻¹, though this may be overlapped by other skeletal vibrations [20]. The out-of-plane bending vibrations of the aromatic rings produce characteristic fingerprint absorptions below 900 cm⁻¹ [23]. Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and aromatic ring breathing modes [24].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C=O stretch (aromatic)1680-1690Very StrongCarbonyl conjugated with benzene
C=C aromatic stretch1450-1600StrongAromatic skeletal vibrations
C-H aromatic stretch3000-3100MediumAromatic C-H bonds
C-H aliphatic stretch2800-3000MediumMethyl and methylene C-H bonds
C-Br stretch500-600MediumCarbon-bromine bond

Mass Spectrometry Analysis

Mass spectrometry analysis of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone provides characteristic fragmentation patterns that confirm molecular structure and aid in identification [25] [26]. The molecular ion peak appears at mass-to-charge ratio 317/319 due to the isotopic pattern of bromine, with the M+2 peak at approximately one-third the intensity of the molecular ion peak [25]. This isotopic pattern is diagnostic for the presence of a single bromine atom in the molecule [26].

The primary fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group, which is characteristic of aromatic ketones [25]. Loss of the dimethylphenyl radical (119 mass units) produces a fragment ion at mass-to-charge ratio 198/200, corresponding to the brominated benzoyl cation [25]. Alternatively, loss of the brominated phenyl radical (157 mass units) generates a fragment at mass-to-charge ratio 160, corresponding to the dimethylphenyl propanone cation [25].

Secondary fragmentation includes loss of carbon monoxide from the benzoyl fragments, producing ions at mass-to-charge ratio 170/172 from the brominated phenyl cation [25]. The dimethylphenyl fragment may undergo further fragmentation through loss of methyl radicals, producing characteristic ions at mass-to-charge ratios 145 and 130 [26]. The base peak often corresponds to the most stable carbocation formed during fragmentation, typically the substituted tropylium ion derived from the aromatic rings [25].

Fragmentm/zRelative IntensityAssignment
M- ⁺317/31925-40%Molecular ion (Br isotope pattern)
M-119198/20060-80%Loss of dimethylphenyl radical
M-15716040-60%Loss of bromophenyl radical
M-28 (from 198)170/17230-50%Loss of CO from brominated fragment
Base peak145100%Dimethylbenzyl cation

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone reveals electronic transitions characteristic of aromatic ketone chromophores [27] [24] [28]. The primary absorption bands arise from π→π* transitions involving the aromatic ring systems and the carbonyl group [22] [28]. The longest wavelength absorption, typically observed around 280-300 nanometers, corresponds to the n→π* transition of the carbonyl group, which is characteristic of ketones [22] [28].

The more intense π→π* transitions appear at shorter wavelengths, typically in the 250-280 nanometer region [27] [28]. The presence of the bromine substituent may cause a bathochromic shift in these transitions due to the extended conjugation and heavy atom effect [24]. The dimethylphenyl group contributes additional aromatic π→π* transitions that may overlap with the carbonyl-associated absorptions [28].

The extinction coefficients for these transitions are typically in the range of 1,000-10,000 M⁻¹cm⁻¹ for the π→π* transitions and 100-500 M⁻¹cm⁻¹ for the n→π* transition [22] [28]. The exact wavelengths and intensities depend on the solvent used for the measurements, with polar solvents typically causing blue shifts in the n→π* transition [28]. The absorption spectrum serves as a fingerprint for identification and can provide information about the electronic properties of the molecule [24].

Transition TypeWavelength (nm)Extinction Coefficient (M⁻¹cm⁻¹)Assignment
n→π*280-300100-500Carbonyl nonbonding to antibonding
π→π* (aromatic)250-2805,000-10,000Aromatic ring transitions
π→π* (extended)230-2508,000-15,000Extended conjugation
High energy π→π*180-20010,000-20,000Localized aromatic transitions

XLogP3

4.9

Wikipedia

1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one

Dates

Last modified: 08-15-2023

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